

Spectroscopic Profile of Tetraiodoethylene (C₂I₄): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraiodoethylene**

Cat. No.: **B1221444**

[Get Quote](#)

Introduction

Tetraiodoethylene, also known as diiodoform, is a fully halogenated alkene with the chemical formula C₂I₄.^[1] It exists as a light-yellow, crystalline solid that is insoluble in water but soluble in many organic solvents.^[2] Due to its structure and composition, **tetraiodoethylene** serves as an interesting subject for spectroscopic analysis, providing fundamental insights into the influence of heavy atoms like iodine on spectral properties. This technical guide presents a summary of the available and expected spectroscopic data for **tetraiodoethylene**, including mass spectrometry, infrared (IR) spectroscopy, and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. The information is intended for researchers, chemists, and professionals in drug development and materials science who may work with or encounter organoiodine compounds.

Mass Spectrometry

Mass spectrometry of **tetraiodoethylene** reveals characteristic patterns dominated by its high molecular weight and the isotopic distribution of iodine. The electron ionization (EI) mass spectrum is characterized by the molecular ion and successive losses of iodine atoms.

Table 1: Mass Spectrometry Data for **Tetraiodoethylene** (C₂I₄)

m/z (Daltons)	Ion Formula	Relative Intensity (%)	Interpretation
532	$[C_2I_4]^+$	~20%	Molecular Ion (M^+)
405	$[C_2I_3]^+$	~10%	Loss of one Iodine atom $[M-I]^+$
278	$[C_2I_2]^+$	~100%	Loss of two Iodine atoms $[M-2I]^+$ (Base Peak)
151	$[C_2I]^+$	~25%	Loss of three Iodine atoms $[M-3I]^+$
127	$[I]^+$	~50%	Iodine Cation

(Data sourced from
NIST Mass
Spectrometry Data
Center)[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI-mass spectrum for a solid sample like **tetraiodoethylene** is as follows:

- **Sample Preparation:** A small quantity (typically < 1 mg) of the crystalline C_2I_4 sample is introduced into the mass spectrometer, often via a direct insertion probe (DIP). The sample is placed in a capillary tube at the end of the probe.
- **Ionization:** The probe is inserted into the ion source of the mass spectrometer, which is held under a high vacuum. The sample is heated to induce sublimation into the gas phase. The gaseous C_2I_4 molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($[C_2I_4]^+$) and causing fragmentation.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

While specific, publicly available IR spectra for **tetraiodoethylene** are limited, the key vibrational modes can be predicted based on its molecular structure. The spectrum is expected to be simple due to the molecule's high symmetry (D_{2h} point group), which renders some vibrations IR-inactive. The primary active modes would involve the carbon-carbon double bond and carbon-iodine bonds.

Table 2: Expected Infrared (IR) Absorptions for **Tetraiodoethylene** (C_2I_4)

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity	Notes
C=C Stretch	1550 - 1620	Weak to Medium	The C=C stretching frequency is lowered by the mass of the iodine substituents.
C-I Stretch (Asymmetric)	600 - 750	Strong	The heavy C-I bonds vibrate at low frequencies. Multiple bands may be observed.
C-I Bending Modes	< 500	Medium to Strong	Out-of-plane and in-plane bending vibrations occur at very low wavenumbers.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid, crystalline sample like **tetraiodoethylene**, the FT-IR spectrum is typically acquired using one of the following methods:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the C_2I_4 sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The resulting homogeneous powder is placed into a pellet press and compressed under high pressure to form a thin, transparent disc.
- Data Acquisition:
 - The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
 - A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected first.
 - The infrared beam is passed through the sample pellet, and the transmitted radiation is measured by the detector.
 - The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).
- Alternative Method (Attenuated Total Reflectance - ATR): A small amount of the solid C_2I_4 powder can be placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory. A pressure arm ensures good contact. This method requires minimal sample preparation.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

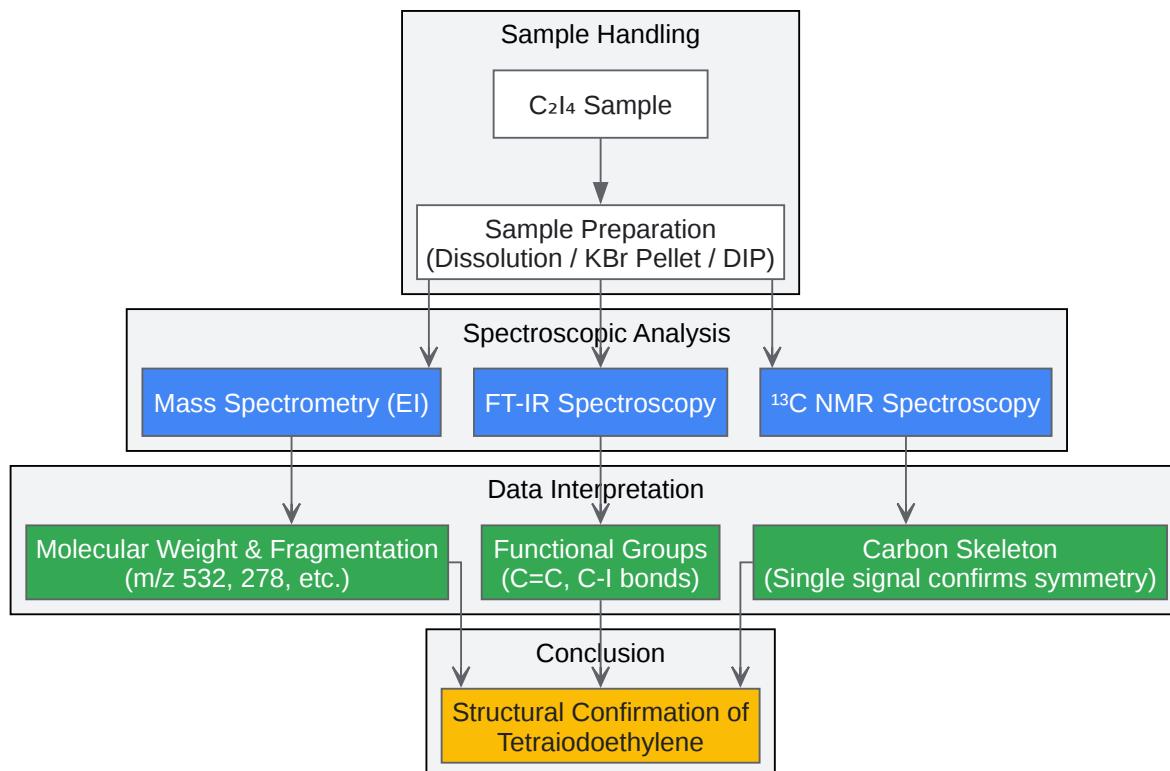
Experimental ^{13}C NMR data for **tetraiodoethylene** is not readily found in public databases. However, due to the symmetrical nature of the molecule, where both carbon atoms are in

identical chemical environments, the proton-decoupled ^{13}C NMR spectrum is predicted to show only a single resonance.

Table 3: Predicted ^{13}C NMR Signal for **Tetraiodoethylene** (C_2I_4)

Predicted Signal	Chemical Shift (δ) in ppm	Multiplicity	Notes
$\text{C}=\text{C}$	80 - 100 (Estimated)	Singlet	Due to molecular symmetry, only one signal is expected. The strong deshielding effect of four iodine atoms would shift the resonance significantly upfield compared to unsubstituted ethylene (~123 ppm), a phenomenon known as the 'heavy atom effect'.

Experimental Protocol: ^{13}C NMR Spectroscopy


A general protocol for obtaining a ^{13}C NMR spectrum of a solid, soluble compound is as follows:

- Sample Preparation:
 - Approximately 10-20 mg of **tetraiodoethylene** is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated benzene, C_6D_6) in a standard 5 mm NMR tube.
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- Instrument Setup:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.
- The probe is tuned to the ^{13}C frequency, and shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
 - A standard pulse program for a proton-decoupled ^{13}C NMR experiment is used. This involves irradiating the sample with a broad range of proton frequencies to collapse ^{13}C - ^1H couplings, resulting in sharp singlet signals for each unique carbon.
 - A series of radiofrequency pulses and delays are applied, and the resulting free induction decay (FID) signal is recorded.
 - The FID is averaged over a number of scans to improve the signal-to-noise ratio, which is necessary due to the low natural abundance of the ^{13}C isotope (1.1%).
- Data Processing: The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (ppm).

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a compound like **tetraiodoethylene** involves multiple techniques to confirm its identity and structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **tetraiodoethylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraiodoethylene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Ethene, tetraido- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetraiodoethylene (C₂I₄): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221444#spectroscopic-data-of-tetraiodoethylene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com